molecular formula C13H14F3N3S B6453841 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine CAS No. 2549030-84-2

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B6453841
CAS No.: 2549030-84-2
M. Wt: 301.33 g/mol
InChI Key: HHFCUJIRJYOZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine features a thieno[3,2-d]pyrimidine core linked to a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. Thieno[3,2-d]pyrimidines are heterocyclic systems known for their pharmacological relevance, particularly in kinase inhibition and anticancer drug development . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

7-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3S/c1-8-6-20-11-10(8)17-7-18-12(11)19-4-2-9(3-5-19)13(14,15)16/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFCUJIRJYOZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. The starting materials often include thienopyrimidine derivatives and piperidine. Key steps in the synthesis may involve:

    Nucleophilic substitution: Introduction of the trifluoromethyl group onto the piperidine ring.

    Cyclization reactions: Formation of the thienopyrimidine core.

    Coupling reactions: Linking the piperidine ring to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. These compounds can induce apoptosis in cancer cells through mechanisms such as inhibiting the PI3K/Akt pathway and modulating the expression of pro-apoptotic factors.

Case Study: Inhibition of Kinase Activity

A study demonstrated that thieno[3,2-d]pyrimidine derivatives inhibited the activity of certain kinases (e.g., PAK4), leading to reduced cell viability in lung cancer cell lines (A549). The mechanism involved the binding of the compound to the ATP-binding site of the kinase, effectively blocking its activity and downstream signaling pathways .

2. Antimicrobial Properties

Another area of exploration is the antimicrobial efficacy of this compound. Thieno[3,2-d]pyrimidines have shown promise against various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

Case Study: Bacterial Inhibition

In vitro studies have reported that related compounds exhibit bactericidal activity against Gram-positive bacteria by interfering with protein synthesis mechanisms . This suggests potential applications in developing new antibiotics.

Biochemical Interactions

1. Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes, particularly those involved in metabolic pathways. Inhibitory effects on enzymes such as phosphodiesterases (PDEs) have been documented, which play crucial roles in signal transduction pathways .

2. Receptor Modulation

This compound may also act as a modulator for specific receptors involved in neurotransmission and inflammation. Research into its effects on serotonin receptors suggests potential applications in treating mood disorders .

Table: Comparison of Biological Activities

Activity Type Mechanism Example Compound Reference
AnticancerKinase inhibitionThieno[3,2-d]pyrimidine derivative
AntimicrobialDisruption of cell wall synthesisThieno[3,2-d]pyrimidine derivative
Enzyme inhibitionPhosphodiesterase inhibition1-{7-methylthieno[3,2-d]pyrimidin-4-yl}
Receptor modulationInteraction with serotonin receptorsRelated thieno[3,2-d]pyrimidines

Mechanism of Action

The mechanism of action of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The 4-position of the piperidine ring is a critical site for structural modification. Below is a comparative analysis of key analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties References
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine -CF₃ C₁₃H₁₄F₃N₃S 305.33 High lipophilicity; predicted metabolic stability
1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid -COOH C₁₃H₁₅N₃O₂S 277.35 Polar, acidic; potential for salt formation
Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate -COOEt C₁₅H₁₉N₃O₂S 319.40 Ester prodrug form; moderate lipophilicity
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine -CH₂Cl C₁₂H₁₄ClN₃S 267.78 Reactive chloromethyl group; MP: 99–100.5°C
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine -Ph (pyrazolo core) C₁₆H₁₇N₅ 279.34 Pyrazolo[3,4-d]pyrimidine core; aromatic interactions
Key Observations:
  • Trifluoromethyl vs. Carboxylic Acid/Chloromethyl : The -CF₃ group in the target compound enhances lipophilicity (logP ~3–4 predicted) compared to the polar -COOH (logP ~1–2) and moderately reactive -CH₂Cl .
  • Core Heterocycle: Replacing thieno[3,2-d]pyrimidine with pyrazolo[3,4-d]pyrimidine (as in ) alters electronic properties and binding interactions due to nitrogen positioning.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The carboxylic acid derivative (C₁₃H₁₅N₃O₂S) has higher aqueous solubility due to ionization, while the trifluoromethyl analog is more membrane-permeable .
  • Synthetic Accessibility : The chloromethyl derivative (CAS 912569-69-8) is synthesized via nucleophilic substitution, whereas trifluoromethylation often requires specialized reagents like CF₃Cu .

Biological Activity

The compound 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationship (SAR), and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine core and subsequent piperidine modification. The synthetic pathways often utilize techniques such as condensation reactions and cyclization strategies to achieve the desired molecular structure.

Example Synthetic Route

  • Formation of Thieno[3,2-d]pyrimidine :
    • Starting materials include thioketones and pyrimidine derivatives.
    • Reaction conditions involve heating in the presence of a base.
  • Piperidine Modification :
    • The trifluoromethyl group is introduced via electrophilic fluorination or nucleophilic substitution methods.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar activities.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been demonstrated in vitro. Studies involving cancer cell lines such as A431 (vulvar epidermal carcinoma) reported significant inhibition of migration and invasion, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is believed to enhance lipophilicity and biological potency. Comparative studies have shown that modifications to the piperidine ring can lead to variations in activity profiles against different biological targets .

Case Studies

  • Study on Antituberculosis Activity :
    A related piperidinol compound was screened for antituberculosis activity and demonstrated promising results with a minimum inhibitory concentration (MIC) of 1.5 μg/mL . This suggests that similar structural analogs may also exhibit antituberculosis properties.
  • Evaluation Against TRPV1 Receptor :
    Compounds with a similar piperidine core have been evaluated as TRPV1 receptor antagonists, showing potential for pain management therapies . This indicates a broader therapeutic application for compounds containing the thieno[3,2-d]pyrimidine scaffold.

Data Tables

Biological Activity IC50/MIC Values Target/Cell Line Reference
AntimicrobialNot specifiedVarious bacterial strains
AnticancerSignificantA431 vulvar carcinoma
Antituberculosis1.5 μg/mLMycobacterium tuberculosis
TRPV1 AntagonismPotentTRPV1 receptor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.